molecular formula C14H9BrClN3 B10845231 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine

6-bromo-N-(3-chlorophenyl)quinazolin-4-amine

Cat. No.: B10845231
M. Wt: 334.60 g/mol
InChI Key: LYKXFKUSOXETGV-UHFFFAOYSA-N
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Description

6-bromo-N-(3-chlorophenyl)quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antifungal, anti-inflammatory, and antibacterial properties .

Preparation Methods

The synthesis of 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine typically involves the reaction of 6-bromoquinazoline with 3-chloroaniline under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-bromo-N-(3-chlorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF. Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted quinazoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets. It acts as an inhibitor of epidermal growth factor receptor tyrosine kinase (EGFR-TK), a protein involved in cell signaling pathways that regulate cell growth and survival. By inhibiting EGFR-TK, the compound can disrupt these pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

6-bromo-N-(3-chlorophenyl)quinazolin-4-amine can be compared with other quinazoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other quinazoline derivatives.

Biological Activity

6-Bromo-N-(3-chlorophenyl)quinazolin-4-amine is a compound that belongs to the quinazoline family, known for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₃H₈BrClN₂. Its structure features a bromine atom at the 6-position and a chlorophenyl group attached to the nitrogen of the quinazoline ring. The unique halogen substitutions are believed to influence its biological activity by altering its electronic properties and binding affinities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly against cancers driven by the epidermal growth factor receptor (EGFR). Molecular docking studies have demonstrated that this compound binds effectively to the active site of EGFR, suggesting its potential utility in cancer therapy.

Table 1: Comparison of Biological Activities of Quinazoline Derivatives

Compound NameStructural FeaturesBiological Activity
N-(3-chlorophenyl)-6-methylquinazolin-4-amineMethyl group at position 6Anticancer activity against various cell lines
6-bromo-N-(2-chlorophenyl)quinazolin-4-amineBromine at position 6, chlorine at position 2Potential antimicrobial properties
N-(4-fluorophenyl)-6-bromoquinazolin-4-amineFluorine instead of chlorineInhibitory effects on EGFR similar to 6-bromo derivative

The mechanism by which this compound exerts its biological effects primarily involves inhibition of key kinases associated with cancer signaling pathways. Studies have shown that it inhibits EGFR with an IC50 value comparable to established drugs like gefitinib and erlotinib. Additionally, it has demonstrated multi-target effects, potentially enhancing its therapeutic profile against various cancers.

Case Studies and Research Findings

  • In Vitro Studies : In studies involving human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), compounds structurally similar to this compound showed significant cytotoxicity. For instance, a related compound exhibited an IC50 value of approximately 0.096 μM against EGFR, indicating strong inhibitory potential .
  • Kinase Inhibition Profiles : A kinase panel assay conducted on similar quinazoline derivatives revealed selective inhibition patterns, which are crucial for developing targeted cancer therapies. The binding interactions with key amino acid residues in the active site of EGFR were confirmed through molecular docking studies .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of quinazoline derivatives have shown favorable absorption and distribution characteristics, making them suitable candidates for further development in clinical settings .

Properties

IUPAC Name

6-bromo-N-(3-chlorophenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClN3/c15-9-4-5-13-12(6-9)14(18-8-17-13)19-11-3-1-2-10(16)7-11/h1-8H,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKXFKUSOXETGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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